n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Description
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZELXFBZUGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352343 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-84-3 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acetylation with Acetic Anhydride
The most common laboratory method involves reacting 3,5-bis(trifluoromethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.
Typical Procedure :
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Reagent Setup : Combine 3,5-bis(trifluoromethyl)aniline (1.0 equiv) with pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Acetylation : Add acetic anhydride (1.1 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
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Workup : Quench with ice-cold water, extract with DCM, and dry over sodium sulfate.
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Purification : Concentrate under reduced pressure and recrystallize from hexane/ethyl acetate (3:1) to yield white crystals.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 hours |
| Melting Point | 53–57°C |
This method is favored for its simplicity and reproducibility, though it requires rigorous exclusion of moisture to prevent side reactions.
Alternative Route Using Acetyl Chloride
For faster reaction kinetics, acetyl chloride may replace acetic anhydride. However, this approach generates HCl gas, necessitating a scrubber system.
Procedure Modifications :
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Use triethylamine (2.0 equiv) as the base to sequester HCl.
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Conduct the reaction at −10°C to minimize thermal degradation.
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Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).
Comparative Performance :
| Parameter | Acetic Anhydride | Acetyl Chloride |
|---|---|---|
| Yield | 85–92% | 78–88% |
| Reaction Time | 12 hours | 4 hours |
| Byproduct Formation | <5% | 10–15% |
The acetyl chloride route offers reduced reaction times but requires more stringent temperature control.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic acetylation reactions.
Optimized Conditions :
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Residence Time : 30 minutes at 80°C.
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Catalyst : Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) for greener synthesis.
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Solvent : Toluene, enabling easy separation via distillation.
Scale-Up Data :
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Energy Consumption | High | Moderate |
| Purity Consistency | 95–98% | 99% |
Flow systems reduce waste and improve yield consistency, making them ideal for large-scale manufacturing.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to activate the reaction without solvents, aligning with green chemistry principles.
Advantages :
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Eliminates solvent recovery steps.
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Achieves 90% yield in 2 hours.
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Suitable for heat-sensitive intermediates.
Limitations :
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Limited to small batches (≤10 kg).
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Requires specialized equipment.
Reaction Mechanism and Kinetic Analysis
The acetylation proceeds via a nucleophilic acyl substitution mechanism (Figure 1). The aniline’s lone pair attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. Pyridine facilitates deprotonation, stabilizing the intermediate and promoting acetate departure.
Kinetic Insights :
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Rate Law : Second-order overall (first-order in aniline and acetic anhydride).
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Activation Energy : 45 kJ/mol, indicating moderate temperature sensitivity.
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Side Reactions : Hydrolysis of trifluoromethyl groups occurs above 100°C, necessitating temperature control.
Purification and Characterization
Recrystallization vs. Chromatography
Recrystallization from hexane/ethyl acetate yields high-purity product but suffers from 15–20% loss. Chromatography offers better recovery (95%) but is cost-prohibitive for industrial use.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 2.15 (s, 3H, CH₃), 7.85 (s, 2H, Ar-H), 8.10 (s, 1H, Ar-H).
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¹⁹F NMR (376 MHz, CDCl₃) : δ −63.5 (s, 6F, CF₃).
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FT-IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H).
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
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Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amines or other reduced forms of the compound.
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Substitution:
Reagents and Conditions: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN
- Molecular Weight : 258.16 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 53.0 to 57.0 °C
The presence of two trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in organic synthesis and medicinal chemistry.
Catalysis
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide is utilized as a ligand in catalytic reactions, significantly enhancing the efficiency and selectivity of various organic transformations. Its ability to stabilize transition states through hydrogen bonding makes it an effective catalyst in reactions such as:
- Organocatalysis : The compound acts as a hydrogen-bonding organocatalyst, promoting reactions by stabilizing negative charges in transition states.
- Comparison with Similar Compounds : When compared to n-[3,5-Bis(trifluoromethyl)phenyl]thiourea, the acetamide derivative demonstrates superior thermal stability and reactivity in certain catalytic processes.
The compound exhibits promising biological activities, particularly as an enzyme inhibitor:
- Enzyme Inhibition : this compound has been identified as a potent inhibitor of steroid 5α-reductase type 1 (SRD5A1), which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT). It has shown a half-maximal inhibitory concentration (IC50) of 1.44 µM with low cytotoxicity (IC50 of 29.99 µM) . This suggests potential therapeutic applications for conditions related to hormonal imbalances.
Pharmaceutical Development
The compound serves as a building block for synthesizing various pharmaceutical compounds:
- Drug Design : Its unique chemical properties allow for modifications that can lead to derivatives with enhanced biological activity or specificity .
- Therapeutic Potential : The inhibition of SRD5A1 positions this compound as a candidate for developing treatments for androgen-related disorders, such as benign prostatic hyperplasia and androgenetic alopecia .
Materials Science Applications
The thermal stability and resistance to oxidation make this compound suitable for high-performance materials:
- Coatings and Polymers : Its properties are exploited in developing coatings that require durability under extreme conditions.
- Functionalized Derivatives : The acetamide group can be modified to create various functionalized derivatives that may find applications in advanced materials.
Comparative Analysis of Related Compounds
| Compound Name | Functional Group | Key Application |
|---|---|---|
| n-[3,5-Bis(trifluoromethyl)phenyl]thiourea | Thiourea | Organocatalysis |
| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Isocyanate | Polymer chemistry |
| This compound | Acetamide | Enzyme inhibition |
This table illustrates how this compound stands out due to its combination of thermal stability and versatility compared to structurally similar compounds.
Case Study 1: Enzyme Inhibition
A study published in Nature demonstrated the efficacy of this compound as an SRD5A1 inhibitor. The research highlighted its potential use as a non-steroidal modulator for treating conditions associated with DHT production .
Case Study 2: Catalytic Efficiency
Research conducted on the use of this compound in catalysis revealed significant improvements in reaction rates and selectivity when used as a ligand in various organic transformations.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: n-[3,5-Bis(trifluoromethyl)phenyl]acetamide interacts with enzymes by binding to their active sites, inhibiting their activity. This interaction is facilitated by the trifluoromethyl groups, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
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n-[3,5-Bis(trifluoromethyl)phenyl]thiourea:
Comparison: Both compounds contain the 3,5-bis(trifluoromethyl)phenyl motif, but differ in their functional groups (acetamide vs. thiourea). The thiourea derivative is often used in organocatalysis.
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3,5-Bis(trifluoromethyl)phenyl isocyanate:
Comparison: This compound also features the 3,5-bis(trifluoromethyl)phenyl group but has an isocyanate functional group, making it reactive towards nucleophiles and useful in polymer chemistry.
Uniqueness:
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: stands out due to its combination of thermal stability, resistance to oxidation, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial fields.
Biological Activity
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide, also known by its CAS number 127852-28-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, enzyme inhibition properties, and therapeutic potential based on recent studies.
- Molecular Formula : C10H7F6NO
- Molecular Weight : 258.16 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 53.0 to 57.0 °C
This compound functions primarily as an enzyme inhibitor. Its mechanism involves:
- Hydrogen Bonding : As a (thio)urea derivative, it activates substrates and stabilizes developing negative charges in transition states through double hydrogen bonding.
- Inhibition of Steroid 5α-reductase : The compound has been identified as a potent inhibitor of steroid 5α-reductase type 1 (SRD5A1), which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT) .
Enzyme Inhibition
The compound has shown significant promise in inhibiting SRD5A1 with a half-maximal inhibitory concentration (IC50) of 1.44 µM and low cytotoxicity (IC50 of 29.99 µM) . This suggests its potential as a non-steroidal modulator for conditions related to DHT production.
Case Studies and Research Findings
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Inhibition of DHT Production
- A study demonstrated that this compound significantly inhibited DHT production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) in human keratinocyte cells . This inhibition was more potent than other tested compounds, indicating its potential therapeutic applications.
- Cytotoxicity and Selectivity
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Anti-Cancer Activity
- Research has indicated that derivatives containing the trifluoromethyl group exhibit anti-cancer properties, particularly in liver cancer models. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide was shown to inhibit liver tumor growth through modulation of the HNF4α and STAT3 pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H7F6NO |
| IC50 for SRD5A1 | 1.44 µM |
| Cytotoxicity IC50 | 29.99 µM |
| Melting Point | 53.0 - 57.0 °C |
| Biological Activity | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves amidation of 3,5-bis(trifluoromethyl)aniline with acetyl chloride or acetic anhydride under anhydrous conditions. Schlenk techniques or inert gas purging (e.g., nitrogen/argon) are critical to exclude moisture, as trifluoromethyl groups are sensitive to hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm precursor availability by referencing analogs like 3,5-Bis(trifluoromethyl)benzonitrile (CAS 586-77-6), which may require conversion to the amine .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. The trifluoromethyl groups produce distinct ¹⁹F NMR signals (δ -60 to -65 ppm).
- FTIR : Look for amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- HRMS : Electrospray ionization (ESI) in positive mode for molecular ion confirmation.
Cross-reference spectral data with structurally similar compounds, such as N1-[3,5-Bis(trifluoromethyl)benzyl]-N1-methylglycinamide hydrochloride (Anal. Chem. 2004, 76, 3049–3054) .
Q. What solvents are suitable for recrystallizing this compound?
- Methodological Answer : High-purity dichloromethane (DCM) or ethyl acetate mixed with hexane (1:3 ratio) is effective. Avoid protic solvents (e.g., water, methanol) due to the compound’s hygroscopicity. For polymorph control, test solvent combinations at varying cooling rates .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance acylation efficiency.
- Stoichiometry : Optimize acetyl chloride:amine ratios (1.2–1.5 equivalents) to minimize unreacted starting material.
- Temperature Control : Perform reactions at 0–5°C to reduce side reactions (e.g., over-acylation).
- Microwave-Assisted Synthesis : Explore reduced reaction times (e.g., 30 min at 80°C) for improved kinetics .
Q. How should discrepancies in melting point data between batches be addressed?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms (e.g., enantiotropic transitions).
- HPLC Purity Analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (>99% purity target).
- Recrystallization Solvent Variation : Test toluene or THF/water systems to isolate stable crystalline forms .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Identification : Compare LC-MS retention times and fragmentation patterns with known byproducts (e.g., unreacted aniline or acetylated intermediates).
- Deuterium Exchange Studies : Use D₂O shake tests in ¹H NMR to identify exchangeable protons (e.g., amide N-H).
- 2D NMR (COSY, HSQC) : Assign ambiguous signals via correlation spectroscopy, particularly for overlapping aromatic protons .
Q. How to analyze byproducts in large-scale syntheses?
- Methodological Answer :
- LC-MS/MS with Ion Mobility : Separate isobaric impurities using collision-induced dissociation (CID).
- Synthetic Tracers : Introduce isotopically labeled precursors (e.g., ¹³C-acetyl chloride) to track acylation efficiency.
- Quantitative ¹⁹F NMR : Exploit the sensitivity of fluorine signals to quantify trifluoromethyl-containing impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
